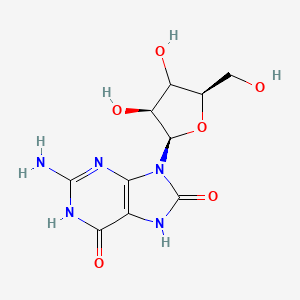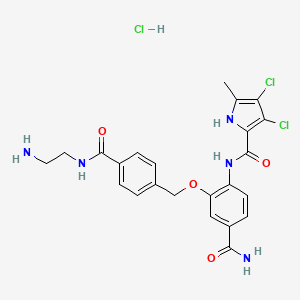
Topoisomerase II|A-IN-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Topoisomerase II|A-IN-6 is a compound that acts as an inhibitor of the enzyme topoisomerase II. Topoisomerase II is a crucial enzyme involved in the processes of DNA replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA molecule, allowing the passage of another DNA segment through the break, and then re-ligating the broken strands. This enzyme is essential for maintaining the topological state of DNA and ensuring proper cellular function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Topoisomerase II|A-IN-6 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditionsThe reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process to a larger scale. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistency and reproducibility. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Topoisomerase II|A-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its activity and stability.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its inhibitory properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing or diminishing its activity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, which may exhibit different biological activities .
科学的研究の応用
Topoisomerase II|A-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of topoisomerase II inhibition and to develop new inhibitors with improved properties.
Biology: Employed in research to understand the role of topoisomerase II in DNA metabolism and cellular processes.
Medicine: Investigated as a potential therapeutic agent for the treatment of diseases such as cancer, where topoisomerase II is a target for chemotherapy.
Industry: Utilized in the development of new drugs and in the study of drug resistance mechanisms
作用機序
Topoisomerase II|A-IN-6 exerts its effects by binding to the topoisomerase II enzyme and inhibiting its activity. The compound interferes with the enzyme’s ability to create and re-ligate double-strand breaks in the DNA molecule, leading to the accumulation of DNA breaks and ultimately causing cell death. The molecular targets of this compound include the ATPase domain and the DNA cleavage-rejoining core of the enzyme. The pathways involved in its mechanism of action include the inhibition of DNA replication and transcription, as well as the induction of DNA damage response pathways .
類似化合物との比較
Topoisomerase II|A-IN-6 can be compared with other topoisomerase II inhibitors, such as etoposide and doxorubicin. While all these compounds inhibit topoisomerase II, they differ in their chemical structures, mechanisms of action, and therapeutic applications. This compound is unique in its specific binding affinity and inhibitory potency, which may offer advantages in terms of efficacy and selectivity .
List of Similar Compounds
- Etoposide
- Doxorubicin
- Mitoxantrone
- Teniposide
- Amsacrine
特性
分子式 |
C23H24Cl3N5O4 |
|---|---|
分子量 |
540.8 g/mol |
IUPAC名 |
N-[2-[[4-(2-aminoethylcarbamoyl)phenyl]methoxy]-4-carbamoylphenyl]-3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C23H23Cl2N5O4.ClH/c1-12-18(24)19(25)20(29-12)23(33)30-16-7-6-15(21(27)31)10-17(16)34-11-13-2-4-14(5-3-13)22(32)28-9-8-26;/h2-7,10,29H,8-9,11,26H2,1H3,(H2,27,31)(H,28,32)(H,30,33);1H |
InChIキー |
GAKIXYLYUZPUPE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(N1)C(=O)NC2=C(C=C(C=C2)C(=O)N)OCC3=CC=C(C=C3)C(=O)NCCN)Cl)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


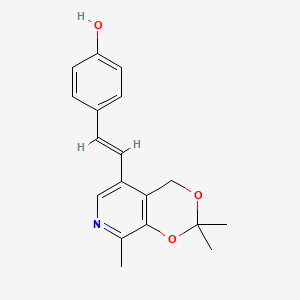
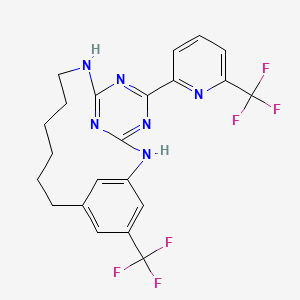
![(2S)-2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide](/img/structure/B12401060.png)
![(4R,7R,8R,9Z,14E,16Z,18S,20R)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione](/img/structure/B12401061.png)
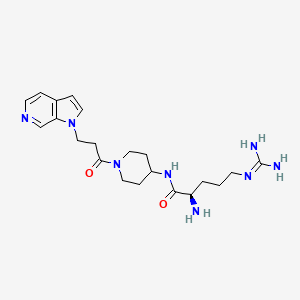
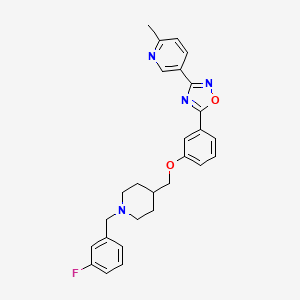
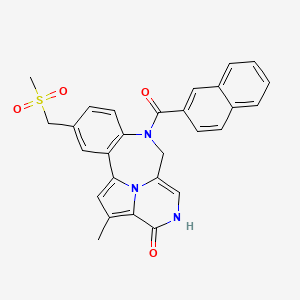
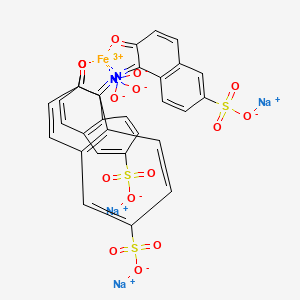

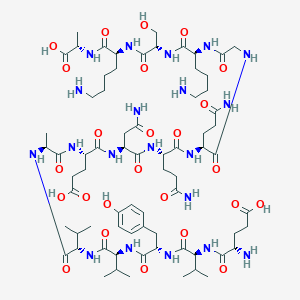
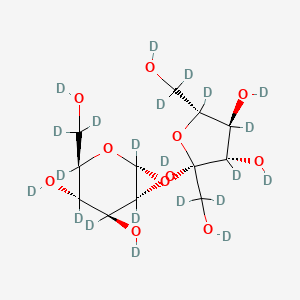

![(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B12401133.png)
